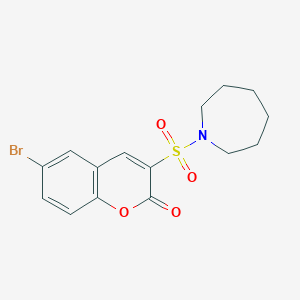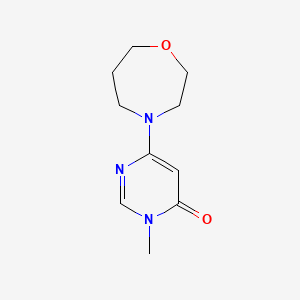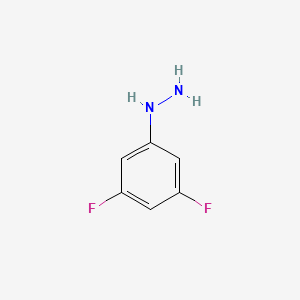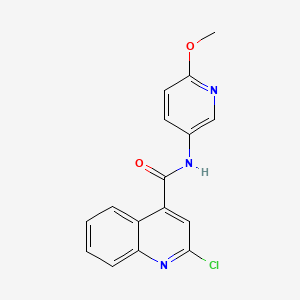
2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide” is a compound that belongs to the quinoline-4-carboxamide series . This series was identified from a phenotypic screen of the Dundee protein kinase library 3D7 strain . The most active compound of the original hit series displayed good activity in vitro against a chloroquine sensitive strain (3D7) and good selectivity index (>100-fold) against a human cell line (MRC-5) .
Synthesis Analysis
The synthesis of this compound involves several steps. An efficient synthetic route was designed for rapid access to a variety of analogues . This involved the reaction of 5-fluoroisatin or 5-chloroisatin with malonic acid in refluxing acetic acid to provide an intermediate . A one-pot chlorination and amide formation was achieved by treating 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride in the presence of DMF followed by reaction of the intermediate acid chloride with 2-pyrrolidin-1-ylethanamine in THF at room temperature . The intermediate underwent aromatic nucleophilic substitution with a range of amines under microwave irradiation in acetonitrile to afford the compounds .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups and rings . It contains a quinoline ring, a pyridine ring, and a carboxamide group . The presence of these groups and the specific arrangement of atoms and bonds in the molecule contribute to its chemical properties and biological activity .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps . The reactions include aromatic nucleophilic substitution, chlorination, and amide formation . These reactions are facilitated by various reagents and conditions, such as thionyl chloride, DMF, and microwave irradiation .Scientific Research Applications
Antimicrobial Activity
2-Chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide has been evaluated for its antimicrobial activity, contributing to the development of new antimicrobial agents. A study demonstrated the preparation and antimicrobial activity evaluation of quinoline derivatives containing an azole nucleus, highlighting the potential of such compounds against a variety of microorganisms. The investigation into the synthesis and antimicrobial activity of novel quinoline carboxamide derivatives also supports this application, indicating that these compounds are active against microorganisms like Escherichia coli and Staphylococcus aureus (Özyanik et al., 2012), (Shivaraj et al., 2013).
Antituberculosis Agents
The compound's structural framework has been explored for antituberculosis activity. For instance, the synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives evaluated for in vitro antituberculosis activity reveals the significance of substituents on the quinoxaline nucleus for the activity against Mycobacterium tuberculosis (Jaso et al., 2005).
Kinase Inhibition for Cancer Therapy
3-Quinoline carboxamides have been identified as potent, selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showcasing their potential in cancer therapy. Novel 3-quinoline carboxamides were discovered and optimized for selective ATM kinase inhibition, indicating their suitability for probing ATM inhibition in vivo and their efficacy in combination with DNA strand break-inducing agents (Degorce et al., 2016).
Pharmacological Evaluation
Quinoxalin-2-carboxamides, sharing a similar structural motif, have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists. This exploration into the pharmacological properties of quinoline derivatives highlights their potential in treating conditions modulated by the 5-HT3 receptor (Mahesh et al., 2011).
Properties
IUPAC Name |
2-chloro-N-(6-methoxypyridin-3-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-22-15-7-6-10(9-18-15)19-16(21)12-8-14(17)20-13-5-3-2-4-11(12)13/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCNLZWRJZKONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
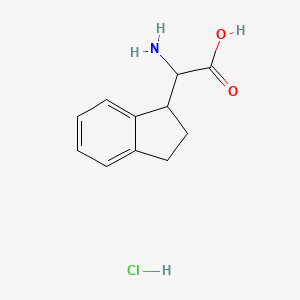
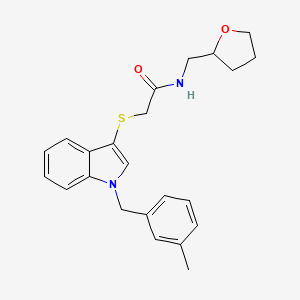

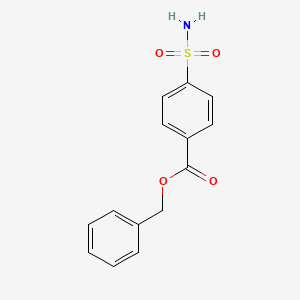

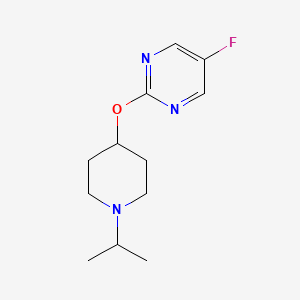

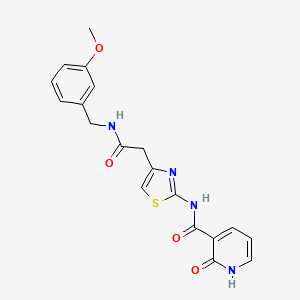
![2-{[4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2594824.png)
![6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2594827.png)
